![molecular formula C10H13NO B1275582 1-Benzylazetidin-3-ol CAS No. 54881-13-9](/img/structure/B1275582.png)
1-Benzylazetidin-3-ol
Overview
Description
1-Benzylazetidin-3-ol is an intermediate compound that has garnered attention due to its utility in the synthesis of various azetidine derivatives. The compound serves as a starting material in the commercial production of azetidin-3-ol hydrochloride, which is synthesized using economically viable and commercially available starting materials like benzylamine. The optimized synthesis process for this compound has been developed to be cost-effective and to minimize the formation of unwanted byproducts such as di(3-chloro-2-hydroxypropyl) benzylamine, thus enhancing the overall efficiency of production .
Synthesis Analysis
The synthesis of this compound has been optimized to improve its industrial applicability. The process involves the use of benzylamine as a starting material and aims to reduce the formation of side products. This optimized synthesis is crucial for the effective production of azetidin-3-ol hydrochloride, a compound of interest in the pharmaceutical industry . Additionally, an improved synthesis method for 1-benzhydrylazetidin-3-ol, a related compound, has been developed. This method is high yielding, chromatography-free, and produces the compound with high purity, which is significant for pharmaceutical applications .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure of azetidine derivatives, in general, has been explored. For instance, the synthesis of 3-amino-1-benzhydrylazetidine, which is structurally related to this compound, involves the formation of a mesylate intermediate that is then treated with ammonium hydroxide to afford the final compound . The molecular structure of azetidine derivatives is crucial for their biological activity and potential pharmaceutical applications.
Chemical Reactions Analysis
The chemical reactivity of azetidine derivatives, including those related to this compound, has been studied. For example, the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans leads to the formation of 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions . Additionally, the synthesis of N-benzyl-2,3-trans-oxazolidinones, which are structurally similar to azetidine derivatives, has been shown to be highly alpha-selective in glycosylation reactions, demonstrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are integral to its function as an intermediate in chemical synthesis. The optimized synthesis process for this compound has been tailored to ensure high purity and yield, which are essential properties for its subsequent use in pharmaceutical manufacturing . The related compound, 1-benzhydrylazetidin-3-ol, has been synthesized with a purity of 99.3 area %, indicating the importance of these properties in the development of efficient synthesis processes .
Scientific Research Applications
Synthesis and Industrial Applications
1-Benzylazetidin-3-ol is utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. An optimized process for its synthesis from commercially available benzylamine has been developed, enhancing the economical production of both this compound and azetidin-3-ol hydrochloride (Reddy et al., 2011).
Pharmaceutical Research
This compound derivatives have been explored as human chymase inhibitors. The synthesis and pharmacological evaluation of these derivatives have led to compounds with significant inhibition of human chymase, an enzyme implicated in various physiological processes (Aoyama et al., 2001).
Chemical Process Improvement
The preparation of 1-Benzhydrylazetidin-3-ol, a closely related compound to this compound, has been improved to minimize impurities. This process is significant for the pharmaceutical industry due to its high yield and purity, highlighting the industrial relevance of such compounds (Reddy et al., 2010).
Mechanistic Studies
Research on the reaction mechanisms involving this compound has provided insights into different chemical processes. For instance, the reaction of its derivatives with sodium cyanide versus sodium chloride under specific conditions has been studied to understand divergent chemical pathways (Gilligan & Krenitsky, 1994).
Polymerization Research
This compound has been investigated in the context of polymerization. Studies on the ring-opening polymerization of this compound, both in bulk and in solution, have contributed to the understanding of polymer chemistry and its potential applications (Hashimoto & Yamashita, 1986).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXQHYFVXZZGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396623 | |
Record name | 1-benzylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54881-13-9 | |
Record name | N-Benzyl-3-hydroxyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54881-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azetidinol, 1-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Benzylazetidin-3-ol in pharmaceutical chemistry?
A: this compound is a crucial intermediate in the production of azetidin-3-ol hydrochloride, a valuable building block in various pharmaceutical compounds []. The optimized process described in the research utilizes readily available and cost-effective starting materials, making it highly relevant for industrial-scale synthesis [].
Q2: What are the advantages of the optimized synthesis process for this compound highlighted in the research?
A2: The research outlines a significantly improved synthesis process for this compound. This process boasts several advantages, including:
- Cost-effectiveness: It utilizes benzylamine, a readily available and inexpensive starting material [].
- Reduced Impurity: The optimized process significantly diminishes the formation of di(3-chloro-2-hydroxypropyl) benzylamine, a common byproduct, resulting in higher product purity [].
- Scalability: The robustness and efficiency of the optimized process make it suitable for large-scale production of both this compound and azetidin-3-ol hydrochloride [].
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